molecular formula C21H16F3N3O2 B2780016 N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide CAS No. 1209742-29-9

N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide

Cat. No.: B2780016
CAS No.: 1209742-29-9
M. Wt: 399.373
InChI Key: XHVRZLNYBPEWMO-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of benzyl and phenyl groups attached to the nitrogen atoms, along with a trifluoromethyl group at the 4-position of the pyridine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Attachment of Benzyl and Phenyl Groups: The benzyl and phenyl groups can be attached via nucleophilic substitution reactions using benzyl chloride and phenylamine, respectively.

Industrial Production Methods

In an industrial setting, the production of N2-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N~2~-benzyl-N~6~-phenyl-2,6-pyridinedicarboxamide: Lacks the trifluoromethyl group, which may affect its biological activity.

    N~2~-benzyl-N~6~-phenyl-4-methyl-2,6-pyridinedicarboxamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties.

Uniqueness

N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group is known to enhance the lipophilicity and metabolic stability of compounds, making it a valuable feature in drug design.

Properties

IUPAC Name

2-N-benzyl-6-N-phenyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2/c22-21(23,24)15-11-17(19(28)25-13-14-7-3-1-4-8-14)27-18(12-15)20(29)26-16-9-5-2-6-10-16/h1-12H,13H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVRZLNYBPEWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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